molecular formula C9H12ClN B562109 (S)-2,3-Dihydro-1H-inden-1-amine hydrochloride CAS No. 32457-23-1

(S)-2,3-Dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B562109
CAS No.: 32457-23-1
M. Wt: 169.652
InChI Key: RHAAGWRBIVCBSY-FVGYRXGTSA-N
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Description

(S)-2,3-Dihydro-1H-inden-1-amine hydrochloride is a chiral amine compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. This compound is known for its unique structural features, which include an indane backbone and an amine group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2,3-Dihydro-1H-inden-1-amine hydrochloride typically involves the reduction of the corresponding ketone, (S)-2,3-Dihydro-1H-inden-1-one, followed by amination. One common method is the catalytic hydrogenation of the ketone using a chiral catalyst to ensure the desired stereochemistry. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of robust chiral catalysts and optimized reaction conditions ensures the scalability of the synthesis while maintaining high enantiomeric purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form the corresponding imine or nitrile derivatives.

    Reduction: The compound can be reduced further to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

(S)-2,3-Dihydro-1H-inden-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways due to its amine functionality.

    Medicine: Explored as a precursor for the development of pharmaceutical agents, particularly those targeting neurological conditions.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (S)-2,3-Dihydro-1H-inden-1-amine hydrochloride is primarily related to its ability to interact with biological targets through its amine group. This interaction can modulate various molecular pathways, including neurotransmitter release and receptor binding. The compound’s chiral nature also allows for selective interactions with specific enzymes and receptors, enhancing its potential therapeutic applications.

Comparison with Similar Compounds

    ®-2,3-Dihydro-1H-inden-1-amine hydrochloride: The enantiomer of the compound, which may exhibit different biological activities.

    2,3-Dihydro-1H-inden-1-amine: The non-chiral form, which lacks the stereospecific interactions of the chiral compound.

    1-Aminoindane: A structurally similar compound with different substitution patterns.

Uniqueness: (S)-2,3-Dihydro-1H-inden-1-amine hydrochloride is unique due to its chiral nature, which allows for enantioselective interactions in biological systems. This property makes it a valuable tool in the development of chiral drugs and in asymmetric synthesis.

Properties

IUPAC Name

(1S)-2,3-dihydro-1H-inden-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N.ClH/c10-9-6-5-7-3-1-2-4-8(7)9;/h1-4,9H,5-6,10H2;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHAAGWRBIVCBSY-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2[C@H]1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693596
Record name (1S)-2,3-Dihydro-1H-inden-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32457-23-1
Record name 1-Aminoindane hydrochloride, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032457231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S)-2,3-Dihydro-1H-inden-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S)-2,3-dihydro-1H-inden-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-AMINOINDANE HYDROCHLORIDE, (S)-
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Q & A

Q1: How does the structure of 1-Indanamine hydrochloride relate to its use as a precursor in the synthesis of Rasagiline Mesylate?

A1: 1-Indanamine hydrochloride serves as a crucial building block in the synthesis of Rasagiline Mesylate, an antiparkinson drug. [] The synthesis process involves several steps:

    Q2: What insights does the research provide regarding the pharmacological activity of compounds structurally related to 1-Indanamine hydrochloride?

    A2: Research on Lu 19-005, a compound structurally analogous to 1-Indanamine hydrochloride, sheds light on potential pharmacological activities of this chemical class. [] Lu 19-005, chemically defined as (±)trans‐3‐(3,4‐dichlorophenyl)‐N‐methyl‐1‐indanamine hydrochloride, exhibits potent inhibition of dopamine, noradrenaline, and serotonin uptake at the synaptic cleft. Notably, Lu 19-005 demonstrates a greater affinity for inhibiting the reuptake of these neurotransmitters compared to its dopamine-releasing properties. While Lu 19-005 shares structural similarities with 1-Indanamine hydrochloride, further research is necessary to determine if 1-Indanamine hydrochloride exhibits similar pharmacological activities.

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